molecular formula C6H4ClFO2S B148395 4-Fluorobenzenesulfonyl chloride CAS No. 349-88-2

4-Fluorobenzenesulfonyl chloride

Cat. No.: B148395
CAS No.: 349-88-2
M. Wt: 194.61 g/mol
InChI Key: BFXHJFKKRGVUMU-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonyl chloride (C₆H₄ClFO₂S, MW 194.61 g/mol) is a sulfonyl chloride derivative characterized by a fluorine substituent at the para position of the benzene ring. Its IUPAC name is this compound, with the SMILES representation C1=CC(=CC=C1F)S(=O)(=O)Cl . The fluorine atom imparts moderate electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides for pharmaceuticals, such as carbonic anhydrase inhibitors for glaucoma treatment , antimicrobial agents , and probes for positron emission tomography (PET) imaging . Its LogP value of 1.7 suggests moderate lipophilicity, influencing solubility and reactivity in various solvents .

Preparation Methods

Diazotization and Sulfonation via Sandmeyer Reaction

Reaction Mechanism and Protocol

The Sandmeyer reaction remains a cornerstone for synthesizing aryl sulfonyl chlorides. For 4-fluorobenzenesulfonyl chloride, this method begins with 4-fluoroaniline as the precursor. The process involves three stages:

  • Diazotization : 4-Fluoroaniline is dissolved in a mixture of acetic acid (AcOH) and concentrated hydrochloric acid (HCl) at 0°C. Sodium nitrite (NaNO₂) is added to generate the diazonium salt .

  • Sulfonation : The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl), facilitating the introduction of the sulfonyl group .

  • Chlorination : The intermediate sulfinic acid undergoes chlorination to yield the final sulfonyl chloride .

Key Conditions :

  • Temperature: 0–20°C for diazotization and sulfonation .

  • Molar Ratios: Excess HCl (4–5 eq.) and NaNO₂ (2.6 eq.) ensure complete diazotization .

  • Catalysis: CuCl (1–2 mol%) accelerates SO₂ incorporation .

Yield and Purity Optimization

In a representative procedure, 151 mmol of 4-fluoroaniline yielded 73% this compound after purification . Purity exceeding 95% is achievable via recrystallization from dichloromethane or ether . Critical factors include:

  • pH Control : Maintaining pH 6.3–6.7 during sulfonation minimizes side reactions .

  • Gas Purging : Efficient SO₂ bubbling (40–60 min) prevents under-sulfonation .

Direct Chlorination of 4-Fluorobenzenesulfonic Acid

Reaction Protocol

This method bypasses diazonium intermediates by directly chlorinating 4-fluorobenzenesulfonic acid (C₆H₅FO₃S). The process involves:

  • Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) or chlorine gas (Cl₂) in dichloromethane (CH₂Cl₂) at –5°C .

  • Quenching : Excess chlorine is neutralized with sodium thiosulfate (Na₂S₂O₃) .

  • Purification : The crude product is washed with NaHCO₃ and brine, followed by drying over MgSO₄ .

Key Conditions :

  • Solvent: CH₂Cl₂ ensures homogeneity at low temperatures .

  • Stoichiometry: 1.1–1.3 eq. Cl₂ prevents over-chlorination .

Industrial Adaptations

Scaling this method requires:

  • Continuous Flow Reactors : To manage exothermic chlorination .

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) achieves >99% purity .

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Diazotization-Sulfonation Direct Chlorination
Starting Material 4-Fluoroaniline4-Fluorobenzenesulfonic Acid
Reaction Time 3–4 hours1–2 hours
Yield 70–75%85–90%
Purity 95–97%98–99%
Scalability Moderate (batch)High (continuous)
Byproducts Diazonium decomposition productsHCl, SO₂

Industrial-Scale Synthesis Considerations

Process Optimization

  • Temperature Control : Maintaining 40–80°C during sulfonation prevents crystallization of intermediates, ensuring reaction homogeneity .

  • Solvent Recovery : AcOH and CH₂Cl₂ are recycled via distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-Fluorobenzenesulfonyl chloride serves as an important reagent in organic synthesis. It is commonly used for the introduction of sulfonyl groups into organic molecules, which can modify their reactivity and biological activity. The compound can react with amines and alcohols to form sulfonamides and sulfonates, respectively, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

  • Formation of Sulfonamides: The reaction of this compound with amines yields sulfonamides, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents.
  • Covalent Modification of Alcohols: The compound can activate hydroxyl groups on various substrates, facilitating the attachment of biological molecules to solid supports for further applications in biochemistry and molecular biology .

Bioconjugation and Protein Chemistry

Due to its ability to form stable covalent bonds with biomolecules, this compound is extensively utilized in bioconjugation processes. This includes attaching enzymes, antibodies, or other proteins to solid supports for applications in immunoassays and biosensors.

Applications:

  • Covalent Attachment to Solid Supports: The compound allows for the efficient coupling of proteins to functionalized surfaces such as polystyrene microspheres or Sepharose beads. This method preserves the biological activity of the attached molecules, making it suitable for therapeutic applications such as selective separation of cell types from blood samples .
  • Fluorine Nuclear Magnetic Resonance Studies: It has been employed in protein studies using fluorine NMR spectroscopy, providing insights into protein structure and dynamics .

Analytical Chemistry

In analytical chemistry, this compound is used for derivatization purposes. This enhances the detection sensitivity of various analytes during chromatographic analysis.

Case Studies:

  • Pesticide Analysis: The compound has been used in solid-phase microextraction techniques to analyze trace levels of pesticides in environmental samples like rainwater. This derivatization process improves the chromatographic properties of target analytes, facilitating their detection via gas chromatography-mass spectrometry .
  • Chromophoric Labeling: It has also been applied for chromophoric labeling of amino acids and other biomolecules, enhancing their visibility during separation processes .

Pharmaceutical Applications

The pharmaceutical industry benefits from the use of this compound in drug development. Its role in synthesizing sulfonamide-based drugs is particularly noteworthy.

Examples:

  • Antibiotic Development: Several sulfonamide antibiotics have been synthesized using this compound as a key intermediate. These compounds exhibit broad-spectrum antibacterial activity.
  • Therapeutic Agents: The modification of existing drugs with sulfonyl groups can enhance their pharmacological properties or reduce side effects .

Comparison with Similar Compounds

Table 1: Comparison of 4-Fluorobenzenesulfonyl Chloride with Analogues

Compound Substituent(s) Molecular Weight (g/mol) Electronic Effect Key Applications Reactivity Notes
This compound -F (para) 194.61 Moderate electron-withdrawing Glaucoma drugs, antimicrobial agents, PET probes Enhanced reactivity for nucleophilic substitution
4-Chlorobenzenesulfonyl chloride -Cl (para) 211.06 Strong electron-withdrawing Anticancer agents, polymer modification Higher reactivity than -F due to stronger EWG
4-Bromobenzenesulfonyl chloride -Br (para) 255.51 Strong electron-withdrawing Antimicrobial compounds Similar to -Cl but with potential steric hindrance
4-Methoxybenzenesulfonyl chloride -OCH₃ (para) 202.63 Electron-donating Low-reactivity sulfonamides, solubility modifiers Reduced reactivity due to EDG
4-Nitrobenzenesulfonyl chloride -NO₂ (para) 207.60 Very strong electron-withdrawing High-yield coupling reactions Highest reactivity among common derivatives
2-Chloro-4-cyanobenzenesulfonyl chloride -Cl (ortho), -CN (para) 250.09 Dual electron-withdrawing Specialized intermediates for heterocyclic synthesis Enhanced electrophilicity due to multiple EWGs
4-Ethylbenzenesulfonyl chloride -C₂H₅ (para) 200.68 Electron-donating Niche applications requiring hydrophobic groups Low reactivity due to alkyl EDG

Physical and Chemical Properties

  • Solubility : Fluorine’s moderate electronegativity contributes to better aqueous solubility compared to chloro and bromo analogues, which are more hydrophobic .
  • Stability : this compound is stable under standard storage conditions, whereas nitro-substituted derivatives are more prone to decomposition due to their high reactivity .

Biological Activity

4-Fluorobenzenesulfonyl chloride, also known as fosyl chloride, is a versatile chemical compound widely used in organic synthesis and bioconjugation. Its biological activity stems from its ability to react with various nucleophiles, particularly hydroxyl groups in biomolecules, facilitating the covalent attachment of biological entities to solid supports. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by a sulfonyl chloride functional group with a fluorine atom at the para position. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the sulfonyl group, making it an effective reagent for activating hydroxyl groups on various substrates.

Mechanism:

  • The compound reacts rapidly with primary and secondary alcohols to form 4-fluorobenzenesulfonate leaving groups.
  • This reaction occurs under mild conditions (ambient temperature and pressure), allowing for the preservation of biological activity in attached biomolecules.

Applications in Bioconjugation

  • Covalent Attachment to Solid Supports:
    • This compound is utilized to activate solid supports such as polystyrene microspheres and Sepharose beads for immobilizing enzymes, antibodies, and other proteins. This process retains the biological functionality of these molecules, making them suitable for various applications in biochemistry and biotechnology .
  • Therapeutic Applications:
    • The ability to selectively attach biomolecules has potential therapeutic implications, such as bioselective separation techniques for isolating human lymphocyte subsets from whole blood or tumor cells from bone marrow .
  • Controlled Release Systems:
    • Research indicates that polymers activated with this compound can be used to create controlled release systems for proteins. This is particularly useful in drug delivery applications where sustained release is desired .

Table 1: Summary of Biological Activities

Activity Description Source
Covalent AttachmentForms stable bonds with hydroxyl-containing biomolecules, preserving their activity
Antimicrobial PotentialCertain derivatives have shown activity against bacterial strains like Enterococcus faecalis
CytotoxicitySome studies indicate potential cytotoxic effects on eukaryotic cells when used in high concentrations

Case Study: Bioconjugation Efficiency

A study demonstrated that when this compound was used to activate polystyrene microspheres, the immobilized enzymes retained over 90% of their initial activity after several months when stored properly. This stability underscores its utility in long-term applications in biochemical assays .

Antimicrobial Activity

Recent investigations into benzenesulfonate derivatives revealed that some compounds exhibit significant antibacterial properties. For example, derivatives related to this compound showed minimum inhibitory concentrations (MIC) against E. faecalis as low as 6.25 mg/L, indicating potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing sulfonamide derivatives using 4-fluorobenzenesulfonyl chloride?

  • Methodology : React this compound (2 mmol) with amines (e.g., prop-2-yn-1-amine, 3 mmol) in dichloromethane (10 mL) under basic conditions (NaOH, 2.5 mmol). Stir at room temperature for 6–12 hours. Purify intermediates via column chromatography (hexane/EtOAc). Confirm structure using 1H^1 \text{H}-NMR and LC-MS .
  • Safety : Use inert atmospheres (N2_2) to prevent hydrolysis, and wear impervious gloves/goggles due to corrosive hazards .

Q. How can researchers mitigate hydrolysis of this compound during reactions?

  • Approach : Conduct reactions under anhydrous conditions (e.g., dried solvents, molecular sieves). Use Schlenk lines or gloveboxes to exclude moisture. Monitor reaction progress via TLC or FTIR to detect premature hydrolysis .
  • Characterization : Hydrolysis products (e.g., sulfonic acids) can be identified by 19F^{19} \text{F}-NMR shifts or ion chromatography .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Key Methods :

  • NMR Spectroscopy : 1H^1 \text{H}-NMR (δ 7.6–8.1 ppm for aromatic protons), 19F^{19} \text{F}-NMR (δ -110 to -115 ppm for fluorine).
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 194.6 for the parent compound).
  • Elemental Analysis : Verify C, H, Cl, S, and F content .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic Insight : The fluorine atom increases electrophilicity at the sulfonyl chloride group, accelerating reactions with amines or alcohols. Kinetic studies (e.g., using stopped-flow UV-Vis) show a 2–3× rate enhancement compared to non-fluorinated analogs.
  • Contradictions : Despite higher reactivity, steric hindrance from ortho-substituents in derivatives can reduce yields, requiring optimization of stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) .

Q. What strategies resolve discrepancies in reported biological activities of sulfonamide derivatives synthesized from this compound?

  • Troubleshooting :

  • Purity Checks : Use HPLC (>95% purity) to eliminate side products (e.g., hydrolyzed acids) that may skew bioassay results.
  • Structural Confirmation : X-ray crystallography or 2D-NMR (COSY, HSQC) to verify regiochemistry in complex derivatives.
  • Biological Replicates : Repeat assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity studies) .

Q. How can cross-linking density in polymeric membranes be controlled using this compound?

  • Experimental Design : Incorporate this compound into polyamide membranes via interfacial polymerization. Adjust cross-linking by varying monomer ratios (e.g., 28–35% amide content).
  • Performance Metrics : Measure proton conductivity (impedance spectroscopy) and dimensional stability (swelling tests in H2_2O/EtOH). Lower amide content increases conductivity but reduces mechanical strength due to fewer cross-links .

Q. What are the best practices for handling this compound in large-scale reactions to minimize hazards?

  • Safety Protocol :

  • Ventilation : Use fume hoods with HEPA filters to capture toxic gases (HCl, HF).
  • Waste Management : Neutralize residues with 10% NaHCO3_3 before disposal.
  • PPE : Full-face shields, chemically resistant suits (e.g., Tyvek), and double-gloving with nitrile/neoprene gloves .

Properties

IUPAC Name

4-fluorobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
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InChI Key

BFXHJFKKRGVUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClFO2S
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DSSTOX Substance ID

DTXSID3059846
Record name Benzenesulfonyl chloride, 4-fluoro-
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Molecular Weight

194.61 g/mol
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Physical Description

Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS]
Record name 4-Fluorobenzenesulfonyl chloride
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CAS No.

349-88-2
Record name 4-Fluorobenzenesulfonyl chloride
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Synthesis routes and methods

Procedure details

The potassium salt of fluorobenzene-2,4-disulfonic acid can be obtained in accordance with the following working procedure: 93.3 ml (1 mol) of fluorobenzene were added dropwise to 200 ml of chlorosulfonic acid over one hour. When the evolution of hydrogen chloride had ceased, the reaction mixture was stirred at room temperature for 2 hours and then poured onto 300 g of ice. It was extracted with chloroform, and the organic phase was washed with 50 ml of water and saturated sodium hydrogen carbonate solution. Distillation of the organic phase in vacuo gave 175 g (90% of theory) of p-FC6H4SO2Cl (boiling point: 86 to 88° C. at 0.1 mbar; melting point: 35 to 38° C.).
Quantity
93.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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